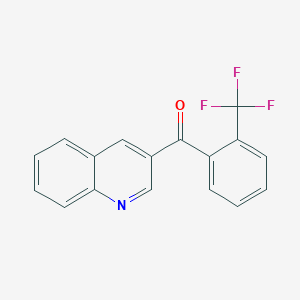

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific research fields.

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic .

Mode of Action

Some studies suggest that quinoline derivatives can function as effective inhibitors to suppress ftsz polymerization and ftsz gtpase activity, thus stopping cell division and causing cell death through interacting with the c-terminal interdomain cleft of ftsz .

Biochemical Pathways

Quinoline and quinolone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting their involvement in various biochemical pathways .

Result of Action

Some studies suggest that quinoline derivatives can cause cell death by inhibiting cell division .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The specific enzymes, proteins, and other biomolecules that 3-(2-Trifluoromethylbenzoyl)quinoline interacts with are yet to be identified.

Cellular Effects

Quinoline derivatives have been reported to have significant impacts on various types of cells and cellular processes

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of 2-aminobenzylalcohols with propiophenones under metal-organic framework catalysis. A Cu-MOF (Copper Metal-Organic Framework) is often used as a catalyst for this one-pot domino reaction . The reaction conditions are optimized to maximize the yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of metal-organic frameworks and other heterogeneous catalysts in large-scale synthesis is a promising approach due to their reusability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Applications De Recherche Scientifique

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Used in the development of dyes and materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound with a similar structure but without the trifluoromethyl group.

Fluoroquinolines: Compounds with fluorine atoms in the quinoline ring, known for their broad-spectrum antibacterial activity.

Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure, studied for their pharmacological properties.

Uniqueness

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone is unique due to the presence of the trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.

Activité Biologique

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone, a derivative of quinoline, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Antiviral Properties : Demonstrated efficacy against viruses such as enterovirus and herpes virus.

- Antitumor Effects : Potential as an anticancer agent through inhibition of specific cellular pathways.

- Anti-inflammatory and Antiparasitic Activities : Known to modulate inflammatory responses and combat parasitic infections.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit critical enzymes involved in cell division and metabolic processes, leading to cell death. For instance, it may suppress FtsZ polymerization, crucial for bacterial cell division.

- Binding Interactions : Quinoline derivatives often interact with biomolecules, altering gene expression and modulating biochemical pathways. This interaction can lead to significant cellular effects, including apoptosis in cancer cells.

- Pharmacokinetics : The compound's molecular weight (267.71 g/mol) and lipophilicity influence its absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In vitro Studies : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Antiviral Efficacy

In a study focusing on enterovirus D68 (EV-D68), analogs of quinoline demonstrated potent antiviral activity:

- CC50 Values : Compound 19 from the series showed nearly a 10-fold increase in potency compared to earlier compounds, indicating effective inhibition of viral replication .

Antitumor Activity

Quinoline derivatives have shown promise in cancer research:

- Cell Line Studies : In rhabdomyosarcoma cell lines, quinoline analogs significantly inhibited cell viability at concentrations starting from 200 μM .

Case Studies

- Case Study on Antitubercular Activity : A series of quinoline-based thiosemicarbazones were synthesized and tested against Mycobacterium tuberculosis. Compounds showed excellent activity with IC50 values lower than standard treatments like isoniazid .

- Antiviral Screening : this compound was part of a screening for antiviral agents against Zika virus and HIV, demonstrating effective suppression of viral load in infected cell cultures .

Propriétés

IUPAC Name |

quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVNMDBIOCSAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.